N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylsulfanylmethyl)benzamide
Description
N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylsulfanylmethyl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with dimethyl(oxo)-lambda6-sulfanylidene and ethylsulfanylmethyl groups
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]-4-(ethylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-4-16-9-10-5-7-11(8-6-10)12(14)13-17(2,3)15/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTKFAJLSJSQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C(=O)N=S(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylsulfanylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(ethylsulfanylmethyl)benzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine to introduce the dimethyl(oxo)-lambda6-sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylsulfanylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding thiols or sulfides.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylsulfanylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its ability to modulate biological pathways, aiming to develop new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylsulfanylmethyl)benzamide involves its interaction with specific molecular targets. The dimethyl(oxo)-lambda6-sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylbenzamide
- N,N-Diethylbenzamide
- N-Methoxy-N-methylbenzamide
Uniqueness
N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(ethylsulfanylmethyl)benzamide is unique due to the presence of both dimethyl(oxo)-lambda6-sulfanylidene and ethylsulfanylmethyl groups. These functional groups confer distinct chemical reactivity and biological activity compared to other benzamide derivatives. The combination of these groups allows for versatile applications in various fields, making this compound particularly valuable for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
